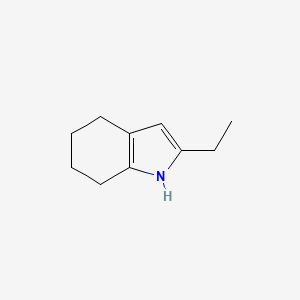

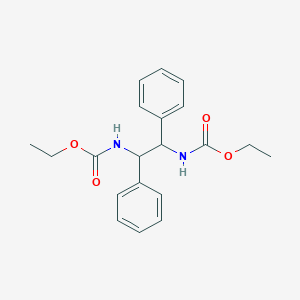

![molecular formula C15H19NO2 B6289418 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 108842-33-7](/img/structure/B6289418.png)

8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

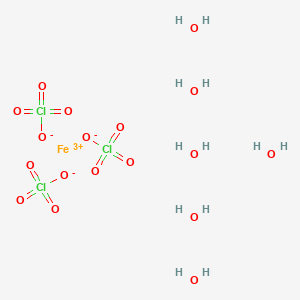

The compound “8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C15H19NO2. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis

The compound “this compound” can be synthesized through various chemical reactions. For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Applications De Recherche Scientifique

MMPO has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. MMPO can also be used as a catalyst in organic reactions, and it is used in the synthesis of polymeric materials. In addition, MMPO is used in the synthesis of polymers with varied properties, such as flame retardancy, thermal stability, and optical properties.

Mécanisme D'action

Target of Action

The compound 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neuronal nicotinic acetylcholine receptors .

Mode of Action

Tropane alkaloids are known to bind to their targets and modulate their activity, leading to various physiological effects .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of neuronal nicotinic acetylcholine receptors can influence neurotransmission, affecting processes such as mood, appetite, and sleep .

Result of Action

The compound has shown significant activity against certain nematodes, such as root-knot nematodes (M. incognita), with inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively . This suggests that the compound may have potential applications as a nematicide.

Avantages Et Limitations Des Expériences En Laboratoire

MMPO has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of MMPO is its high reactivity, which makes it an ideal choice for a variety of reactions. MMPO is also highly stable and can be stored for long periods of time without significant degradation. Additionally, MMPO is relatively inexpensive, which makes it an economical choice for laboratory experiments.

However, there are also some limitations to the use of MMPO in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, MMPO is sensitive to light and air, which can lead to degradation of the compound over time.

Orientations Futures

The potential applications of MMPO are vast, and there are many possible future directions for research. One of the most promising areas of research is the development of new synthetic methods for the production of MMPO. Additionally, further research into the biochemical and physiological effects of MMPO could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the catalytic properties of MMPO could lead to the development of new catalysts for use in a variety of organic reactions.

Méthodes De Synthèse

MMPO can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenylmethyl chloride with aqueous sodium hydroxide. This reaction produces the desired product, MMPO, in high yields and purity. Another method involves the reaction of 4-methoxyphenylmethyl bromide with aqueous sodium hydroxide. This reaction produces MMPO in yields of up to 80 percent.

Propriétés

IUPAC Name |

8-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKQCJRMAGRVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

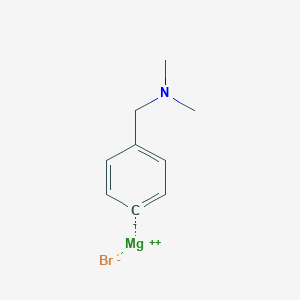

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

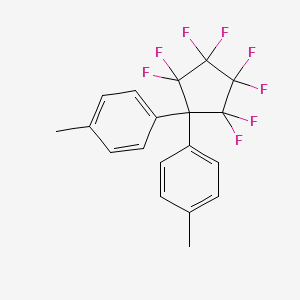

![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

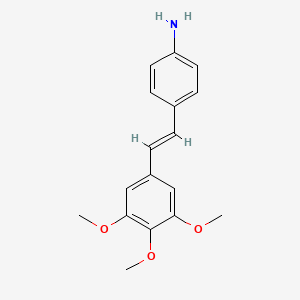

![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)

![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)